molecular formula C6H11NSSi B1302789 5-Trimethylsilylthiazole CAS No. 79265-36-4

5-Trimethylsilylthiazole

Cat. No.: B1302789
CAS No.: 79265-36-4
M. Wt: 157.31 g/mol
InChI Key: BFCGWRVEKWHDGG-UHFFFAOYSA-N
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Description

5-Trimethylsilylthiazole is an organosilicon compound with the molecular formula C6H11NSSi. It is a derivative of thiazole, where a trimethylsilyl group is attached to the fifth position of the thiazole ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Trimethylsilylthiazole can be synthesized through the reaction of thiazole with trimethylsilyl chloride in the presence of a base such as n-butyllithium. The reaction typically proceeds as follows:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis described above can be scaled up for industrial purposes. The key factors in industrial production would include the optimization of reaction conditions to maximize yield and purity, as well as the safe handling of reagents.

Chemical Reactions Analysis

Types of Reactions: 5-Trimethylsilylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form dihydrothiazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

  • Substitution reactions yield various substituted thiazoles.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in dihydrothiazoles.

Scientific Research Applications

5-Trimethylsilylthiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its ability to form stable carbon-silicon bonds makes it valuable in organosilicon chemistry.

    Biology: The compound is used in the study of thiazole derivatives, which are known to exhibit biological activity.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring silicon-containing functional groups.

Mechanism of Action

The mechanism of action of 5-Trimethylsilylthiazole involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the thiazole ring. The trimethylsilyl group can stabilize intermediates in reactions, facilitating the formation of carbon-silicon bonds. The thiazole ring can interact with various molecular targets, potentially leading to biological activity.

Comparison with Similar Compounds

    1-Trimethylsilylimidazole: Similar in structure but contains an imidazole ring instead of a thiazole ring.

    5-Trimethylstannylthiazole: Contains a trimethylstannyl group instead of a trimethylsilyl group.

    2-Trimethylsilylthiazole: The trimethylsilyl group is attached to the second position of the thiazole ring.

Uniqueness: 5-Trimethylsilylthiazole is unique due to the specific positioning of the trimethylsilyl group at the fifth position of the thiazole ring, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

trimethyl(1,3-thiazol-5-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NSSi/c1-9(2,3)6-4-7-5-8-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCGWRVEKWHDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375388
Record name 5-Trimethylsilylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79265-36-4
Record name 5-Trimethylsilylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Trimethylsilylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Trimethylsilylthiazole react with dichloroketen, and how is this different from the reactivity of its isomer, 2-Trimethylsilylthiazole?

A: this compound reacts with dichloroketen at the C-2 position of the thiazole ring, leading to a Michael-type addition product. This results in the formation of 2-dichloroacetyl-5-trimethylsilylthiazole []. In contrast, its isomer, 2-Trimethylsilylthiazole, undergoes an ipso-substitution reaction with ketens, where the trimethylsilyl group at the 2-position is replaced by the keten moiety []. This difference in reactivity highlights the impact of the trimethylsilyl group's position on the thiazole ring's susceptibility to electrophilic attack.

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